molecular formula C11H5F3N2O2 B2673645 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile CAS No. 372977-36-1

6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Cat. No. B2673645
CAS RN: 372977-36-1
M. Wt: 254.168
InChI Key: HKJBZVGQPULVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of nicotinonitrile, which is a type of organic compound that contains a nitrile group (-C≡N) attached to a nicotine molecule . The “6-(2-Furyl)” part suggests that a furyl group, a type of aromatic ring derived from furan, is attached to the 6th position of the nicotinonitrile molecule . The “2-hydroxy” indicates the presence of a hydroxyl group (-OH) at the 2nd position, and “4-(trifluoromethyl)” means a trifluoromethyl group (-CF3) is attached at the 4th position .


Molecular Structure Analysis

The molecular structure would be based on the nicotinonitrile backbone, with the furyl, hydroxyl, and trifluoromethyl groups attached at the specified positions . Detailed structural analysis would require advanced techniques like X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the nitrile, hydroxyl, and trifluoromethyl groups, as well as the aromatic furyl ring, would likely impact properties like polarity, solubility, boiling/melting points, and reactivity .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • The synthesis and evaluation of bis-α,β-unsaturated ketones, nicotinonitrile, and dihydropyridine derivatives, showcasing a variety of applications including antimicrobial activities. This includes the preparation of novel compounds through reactions with different aromatic aldehydes and subsequent transformations to yield compounds with potential biological activities (Altalbawy, 2013).
  • Studies on the synthesis of aristeromycin, a nucleoside antibiotic, have used furyl-containing compounds as intermediates, highlighting the importance of the furyl group in the stereoselective synthesis of biologically active molecules (Ainai et al., 2004).

Antimicrobial and Biological Activities

  • Research into antiprotozoal activity demonstrated the synthesis of aza-analogues of furamidine, where 6-(2-furyl)nicotinonitrile derivatives showed promising in vitro and in vivo activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, suggesting potential for treating parasitic infections (Ismail et al., 2003).

Materials Science and Chemistry

  • The electrochemical and spectral properties of meta-linked tris(aryl)benzenes and tris(aryl)-1-phenoles, and their polymers have been studied, highlighting the utility of furyl and related derivatives in the development of novel materials with potential applications in electronics and optoelectronics (Idzik et al., 2010).

Molecular Docking and Theoretical Studies

  • Docking studies evaluating the biological activities of Co(II) and Ni(II) complexes containing the triazine unit, supported by structural, spectral, and theoretical studies, provide insights into the interaction mechanisms of these complexes with biomacromolecules, potentially guiding the design of new drugs or molecular tools (Marandi et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal properties, the mechanism of action would relate to how the compound interacts with biological systems .

properties

IUPAC Name

6-(furan-2-yl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2O2/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJBZVGQPULVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.